molecular formula C22H23FN2OS B2885859 4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 946347-77-9

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2885859
CAS No.: 946347-77-9
M. Wt: 382.5
InChI Key: QEPPDQCSZNUDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a tert-butyl group at the para position, linked via an ethyl chain to a 1,3-thiazole ring bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c1-22(2,3)17-8-4-15(5-9-17)20(26)24-13-12-19-14-27-21(25-19)16-6-10-18(23)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPDQCSZNUDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown antiviral activity against certain viruses

Biological Activity

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiazole ring and a fluorophenyl group. Its molecular formula is C21H26FN3OSC_{21}H_{26}FN_3OS, and it is classified under the category of benzamides. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression.
  • Antimicrobial Properties : Preliminary studies indicate that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Induction of apoptosis
Study BHCT1168.0Inhibition of cell proliferation
Study CA54915.3Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial effects:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy in Animal Models : A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential utility in cancer therapy.
  • Synergistic Effects with Other Drugs : Research has indicated that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound 4-tert-butyl C₂₂H₂₂FN₃OS ~407.5 High lipophilicity (logP ~4.5 predicted) due to tert-butyl; potential for CNS penetration .
4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 4-fluoro C₁₈H₁₆FN₃OS 343.38 Fluorine increases electronegativity, potentially enhancing hydrogen bonding with targets; lower logP (~3.8) compared to tert-butyl analog .
4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) 4-tert-butyl C₁₈H₂₀ClNO₂ 325.81 Chlorine and methoxy groups may improve solubility in polar solvents; used in nickel-catalyzed carbonylation studies .

Modifications on the Thiazole Ring

Compound Name Thiazole Substituent Key Structural Differences Biological Implications
Target Compound 4-fluorophenyl Fluorine para-substitution may enhance aromatic stacking or electrostatic interactions. Increased affinity for fluorophore-binding proteins or kinases .
3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide 4-methylphenyl Methyl group reduces steric hindrance, potentially improving binding pocket accommodation. May exhibit broader-spectrum activity in antimicrobial assays .
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide Sulfamoyl and methylphenyl Sulfamoyl group introduces hydrogen-bonding capacity; methylphenyl enhances hydrophobicity. Likely targets sulfonamide-sensitive enzymes or receptors .

Ethyl Linker and Terminal Modifications

Compound Name Linker/Chain Modification Key Properties
Target Compound Ethyl linker Balances flexibility and rigidity, optimizing spatial orientation for target engagement.
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Dimethoxyphenethyl chain Methoxy groups increase polarity, reducing blood-brain barrier penetration .
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide Sulfamoylphenyl linkage Introduces sulfonamide functionality, often associated with diuretic or antibacterial uses .

Research Findings and Trends

  • Thiazole Ring Contributions : Fluorine or methyl substituents on the thiazole’s phenyl ring modulate electronic effects, impacting binding to targets like EGFR or antimicrobial proteins .
  • Synthetic Accessibility : Many analogs (e.g., 3gg, Rip-B) are synthesized via amide coupling or reductive carbonylation, with yields ranging from 34% to 80%, influenced by steric hindrance from substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.